molecular formula C12H17NO4S2 B5159568 methyl N-(phenylsulfonyl)methioninate

methyl N-(phenylsulfonyl)methioninate

Cat. No. B5159568
M. Wt: 303.4 g/mol
InChI Key: TUNPYYXZRSMGIA-UHFFFAOYSA-N
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Description

Methyl N-(phenylsulfonyl)methioninate (MPSM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonyl-containing amino acid derivatives and is known for its ability to act as a potent inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of methyl N-(phenylsulfonyl)methioninate involves the binding of the compound to the active site of the target enzyme. methyl N-(phenylsulfonyl)methioninate forms a covalent bond with the enzyme, which results in the inhibition of its activity. The exact mechanism of action of methyl N-(phenylsulfonyl)methioninate may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
methyl N-(phenylsulfonyl)methioninate has been shown to have various biochemical and physiological effects. Inhibition of specific enzymes by methyl N-(phenylsulfonyl)methioninate can lead to changes in cellular signaling pathways, protein expression, and cellular metabolism. methyl N-(phenylsulfonyl)methioninate has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl N-(phenylsulfonyl)methioninate in lab experiments is its ability to selectively inhibit specific enzymes. This property of methyl N-(phenylsulfonyl)methioninate allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using methyl N-(phenylsulfonyl)methioninate is its potential toxicity. Careful control of the concentration and exposure time of methyl N-(phenylsulfonyl)methioninate is required to ensure that the cells are not damaged.

Future Directions

There are several future directions for the study of methyl N-(phenylsulfonyl)methioninate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the identification of new enzymes that can be targeted by methyl N-(phenylsulfonyl)methioninate. Additionally, further studies are needed to determine the potential therapeutic applications of methyl N-(phenylsulfonyl)methioninate in various diseases, including cancer and inflammation.
Conclusion:
In conclusion, methyl N-(phenylsulfonyl)methioninate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method of methyl N-(phenylsulfonyl)methioninate is a multi-step process that requires careful control of reaction conditions and purification steps. methyl N-(phenylsulfonyl)methioninate has been extensively studied for its potential applications as an enzyme inhibitor, and its mechanism of action involves the binding of the compound to the active site of the target enzyme. methyl N-(phenylsulfonyl)methioninate has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of methyl N-(phenylsulfonyl)methioninate, including the development of new synthesis methods and the identification of new enzymes that can be targeted by the compound.

Synthesis Methods

The synthesis method of methyl N-(phenylsulfonyl)methioninate involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of L-methionine with methanesulfonyl chloride to form N-(methanesulfonyl)-L-methionine. This intermediate is then reacted with methyl iodide to form the final product, methyl N-(phenylsulfonyl)methioninate. The overall synthesis method of methyl N-(phenylsulfonyl)methioninate is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.

Scientific Research Applications

Methyl N-(phenylsulfonyl)methioninate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of methyl N-(phenylsulfonyl)methioninate is as an enzyme inhibitor. methyl N-(phenylsulfonyl)methioninate has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This property of methyl N-(phenylsulfonyl)methioninate makes it a valuable tool for studying the role of these enzymes in various biological processes.

properties

IUPAC Name

methyl 2-(benzenesulfonamido)-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-17-12(14)11(8-9-18-2)13-19(15,16)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNPYYXZRSMGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(phenylsulfonyl)methioninate

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